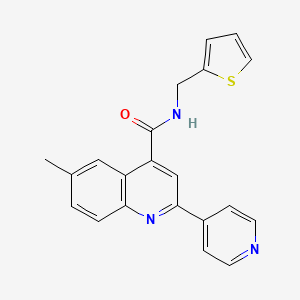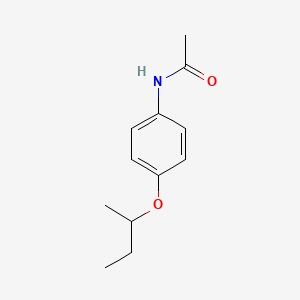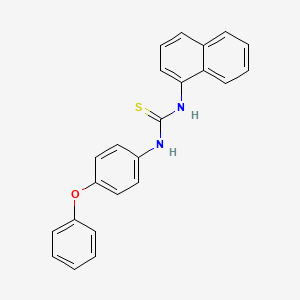
6-甲基-2-(4-吡啶基)-N-(2-噻吩甲基)-4-喹啉甲酰胺
描述
6-Methyl-2-(4-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is part of a broad class of compounds that have been synthesized and studied for their diverse chemical and biological activities. These compounds often exhibit potent antibacterial, antitumor, and enzyme inhibition properties due to their unique structural features.
Synthesis Analysis
The synthesis of related quinoline and thienopyridine compounds involves various strategies, including cyclocondensation, Friedlander synthesis, and modifications thereof. These methodologies enable the introduction of substituents at strategic positions to enhance the compound's activity and selectivity (Degorce et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of quinoline or thienopyridine cores, which are crucial for their biological activity. Structural modifications, such as the introduction of methyl or pyridinyl groups, play a significant role in determining the compound's properties and interactions with biological targets (Leung et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization, acylation, and alkylation, which allow for the synthesis of diverse derivatives with potential biological activities. The presence of functional groups such as carboxamide and pyridinyl enhances the compound's reactivity and interaction with biological molecules (Kantevari et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. Polymorphic forms can exist, showing differences in crystal packing and stability, which can affect the compound's biological activity and formulation (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, are determined by the compound's functional groups. The quinoline and thienopyridine cores, along with substituents like methyl and pyridinyl groups, contribute to the compound's ability to participate in diverse chemical reactions, providing a basis for further modifications and optimization of biological activity (Clayden et al., 2005).
科学研究应用
1. 抗菌活性与DNA-解旋酶抑制
Domagala 等人 (1988) 的一项研究探索了一系列与 6-甲基-2-(4-吡啶基)-N-(2-噻吩甲基)-4-喹啉甲酰胺相关的喹啉甲酸,了解它们的抗菌活性和 DNA-解旋酶抑制。这些化合物证明了 DNA 解旋酶抑制和抗菌效力之间的相关性,提供了对该类化合物抗菌活性结构要求的见解 (Domagala 等人,1988)。
2. 共济失调毛细血管扩张症突变 (ATM) 激酶抑制
Degorce 等人 (2016) 发现了一系列 3-喹啉甲酰胺,它们是 ATM 激酶的有效抑制剂。这些分子(包括与目标化合物类似的衍生物)在癌症研究中具有潜在应用,特别是在与 DNA 链断裂诱导剂结合使用时 (Degorce 等人,2016)。
3. 阴离子和中性客体识别
Dorazco-González 等人 (2010) 研究了 N,N'-双(吡啶基)吡啶-2,6-二甲酰胺的衍生物,它们与所讨论的化合物密切相关,了解它们结合阴离子和中性客体的能力。这些化合物显示出很强的结合亲和力,表明在阴离子传感和分子识别中具有潜在应用 (Dorazco-González 等人,2010)。
4. 抗结核药
Kantevari 等人 (2011) 合成了和评估了各种喹啉衍生物,包括与 6-甲基-2-(4-吡啶基)-N-(2-噻吩甲基)-4-喹啉甲酰胺相似的结构,了解它们的抗结核活性。这些化合物显示出作为抗结核药的良好潜力 (Kantevari 等人,2011)。
5. 癌症研究中的细胞毒性活性
Deady 等人 (2003) 合成了苯并[b][1,6]萘啶的甲酰胺衍生物,它们在结构上与所讨论的化合物相关。这些衍生物对各种癌细胞系表现出有效的细胞毒性活性,表明在癌症治疗中具有潜在应用 (Deady 等人,2003)。
属性
IUPAC Name |
6-methyl-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-4-5-19-17(11-14)18(21(25)23-13-16-3-2-10-26-16)12-20(24-19)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVBQNMZCMRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)